tert-Butyl (4-iodo-3-methylphenyl)carbamate
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Overview
Description
tert-Butyl (4-iodo-3-methylphenyl)carbamate: is an organic compound with the molecular formula C12H16INO2 It is a derivative of carbamate, featuring a tert-butyl group, an iodine atom, and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-iodo-3-methylphenyl)carbamate typically involves the reaction of 4-iodo-3-methylaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-iodo-3-methylphenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions to facilitate the coupling reaction.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted carbamates can be formed.
Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
tert-Butyl (4-iodo-3-methylphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and other biological interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (4-iodo-3-methylphenyl)carbamate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the carbamate group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the activity of enzymes or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-iodophenyl)carbamate
- tert-Butyl (4-bromo-3-methylphenyl)carbamate
- tert-Butyl (4-chloro-3-methylphenyl)carbamate
Uniqueness
tert-Butyl (4-iodo-3-methylphenyl)carbamate is unique due to the presence of both an iodine atom and a methyl group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research applications.
Biological Activity
Tert-butyl (4-iodo-3-methylphenyl)carbamate is a compound that has garnered attention in various biological studies due to its potential applications in medicinal chemistry, particularly as an enzyme inhibitor. This article explores the biological activity of this compound based on diverse research findings, including its interactions with biological systems, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C11H14INO2
- Molecular Weight : 305.14 g/mol
- CAS Number : 1221793-58-3
The presence of the iodo group enhances its reactivity, making it a valuable candidate for various biological interactions.
Mechanisms of Biological Activity
Research indicates that this compound exhibits biological activity primarily through its role as an enzyme inhibitor. The compound has been shown to interact with specific targets in biological systems, leading to significant effects on cellular processes.
-
Enzyme Inhibition :
- The compound acts as an inhibitor for several enzymes, including acetylcholinesterase (AChE) and β-secretase. These enzymes are crucial in the pathophysiology of neurodegenerative diseases like Alzheimer's disease.
- In vitro studies have demonstrated that this compound can inhibit AChE activity, which is essential for neurotransmitter regulation in the brain .
-
Anti-inflammatory Effects :
- The compound has also been investigated for its anti-inflammatory properties. It shows potential in reducing pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures exposed to amyloid-beta peptides .
- This suggests a possible protective role against neuroinflammation associated with Alzheimer’s disease.
In Vitro Studies
A series of in vitro studies have been conducted to assess the efficacy of this compound:
- Cell Viability Assays :
- Cytokine Production :
In Vivo Studies
In vivo studies involving animal models have also been conducted:
- Scopolamine-Induced Models :
- In rat models treated with scopolamine, which induces cognitive impairment, this compound was evaluated for its ability to inhibit amyloidogenesis. However, results indicated no significant improvement compared to established treatments like galantamine, suggesting limitations in bioavailability within the brain .
Comparative Analysis of Biological Activities
To provide a clearer understanding of the biological activity of this compound, a comparison with related compounds is presented below:
Compound Name | Enzyme Inhibition | Anti-inflammatory Activity | Cell Viability Improvement |
---|---|---|---|
This compound | Yes (AChE, β-secretase) | Moderate reduction in TNF-α | Significant improvement observed |
M4 Compound | Yes (AChE, β-secretase) | Moderate reduction in TNF-α | Improved viability against Aβ |
Butylated Hydroxyanisole (BHA) | Yes (Cox2 inhibition) | Significant anti-inflammatory effects | Not established |
Properties
IUPAC Name |
tert-butyl N-(4-iodo-3-methylphenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO2/c1-8-7-9(5-6-10(8)13)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHVBSTUTDALJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681488 |
Source
|
Record name | tert-Butyl (4-iodo-3-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221793-58-3 |
Source
|
Record name | tert-Butyl (4-iodo-3-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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